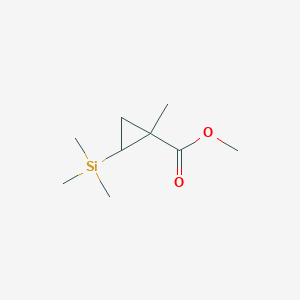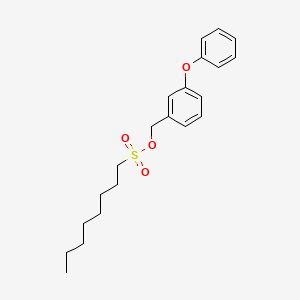
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound features a bromopropyl group and a chlorophenyl group attached to the indole core, making it a subject of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole, 4-chlorobenzaldehyde, and 1,3-dibromopropane.
Condensation Reaction: The indole undergoes a condensation reaction with 4-chlorobenzaldehyde in the presence of a base such as sodium hydride to form 2-(4-chlorophenyl)-1H-indole.
Alkylation: The resulting 2-(4-chlorophenyl)-1H-indole is then alkylated with 1,3-dibromopropane in the presence of a strong base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, industrial processes would incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Products include various oxidized forms of the indole core.
Reduction: Products include reduced forms of the indole core or the chlorophenyl group.
科学研究应用
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
1-(3-Bromopropyl)-2-phenyl-1H-indole: Lacks the chlorophenyl group, which may result in different biological activities and reactivity.
1-(3-Bromopropyl)-2-(4-methylphenyl)-1H-indole: Contains a methyl group instead of a chlorine atom, potentially altering its chemical and biological properties.
1-(3-Bromopropyl)-2-(4-fluorophenyl)-1H-indole: Features a fluorine atom, which can significantly impact its reactivity and biological activity.
Uniqueness
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole is unique due to the presence of both bromopropyl and chlorophenyl groups. The bromopropyl group allows for versatile chemical modifications, while the chlorophenyl group can enhance binding affinity and specificity in biological systems. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
917947-47-8 |
|---|---|
分子式 |
C17H15BrClN |
分子量 |
348.7 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2-(4-chlorophenyl)indole |
InChI |
InChI=1S/C17H15BrClN/c18-10-3-11-20-16-5-2-1-4-14(16)12-17(20)13-6-8-15(19)9-7-13/h1-2,4-9,12H,3,10-11H2 |
InChI 键 |
UVVFUNUUXOWUEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2CCCBr)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid](/img/structure/B12605788.png)
![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;ethanol](/img/structure/B12605793.png)
![4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12605797.png)

![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605808.png)
![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)
![1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12605826.png)
![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)
![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)

